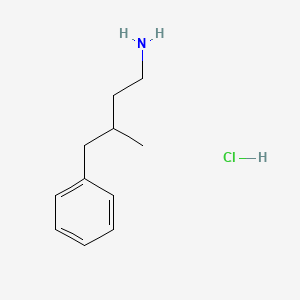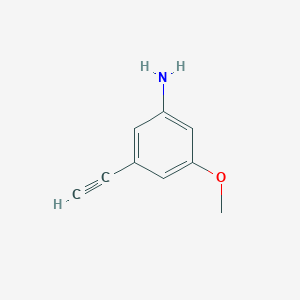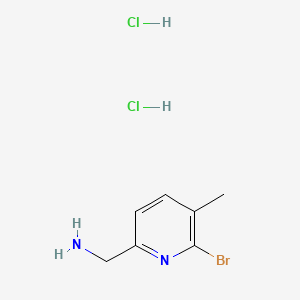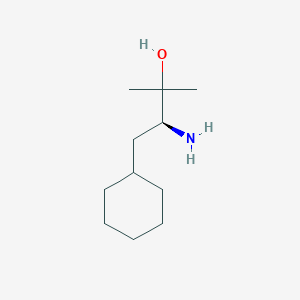
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol is a chiral compound with a unique structure that includes an amino group, a cyclohexyl group, and a tertiary alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable ketone precursor using chiral catalysts or reagents. For example, the reduction of 4-cyclohexyl-2-methyl-2-oxobutanoic acid with a chiral reducing agent can yield the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogenation to achieve efficient and cost-effective production. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-cyclohexyl-2-methyl-2-oxobutanoic acid.
Reduction: The major product is 3-amino-4-cyclohexyl-2-methylbutan-2-amine.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center allows for selective interactions with biological molecules, enhancing its efficacy and reducing side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-4-cyclohexyl-2-methylbutan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Amino-4-cyclohexylbutan-2-ol: A structurally similar compound lacking the methyl group.
4-Cyclohexyl-2-methyl-2-oxobutanoic acid: A related compound that can be synthesized from (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol through oxidation.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and a tertiary alcohol
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
(3S)-3-amino-4-cyclohexyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2,13)10(12)8-9-6-4-3-5-7-9/h9-10,13H,3-8,12H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
GXPJBRFKTAXGRS-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)([C@H](CC1CCCCC1)N)O |
Kanonische SMILES |
CC(C)(C(CC1CCCCC1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




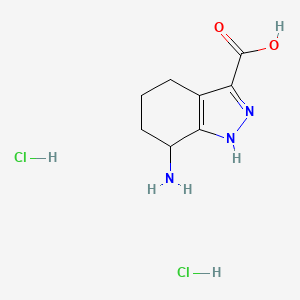
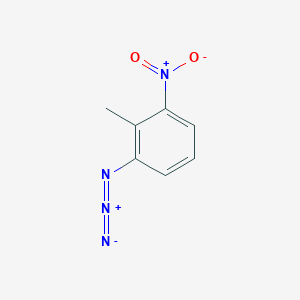
![rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride](/img/structure/B13468441.png)

![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)


